molecular formula C26H29N3O5 B2873412 Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate CAS No. 868224-30-0

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate

Cat. No.: B2873412
CAS No.: 868224-30-0
M. Wt: 463.534
InChI Key: LULXFWLVRBMCAE-UHFFFAOYSA-N
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Description

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the piperazine ring and the ethyl ester group. Key steps in the synthesis may include:

    Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions to attach the piperazine moiety to the isoquinoline core.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the isoquinoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate can be compared with other isoquinoline derivatives and piperazine-containing compounds. Similar compounds include:

    Quinoline Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Piperazine Derivatives: Compounds with a piperazine ring often exhibit diverse pharmacological properties, and their comparison can highlight the unique features of this compound.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and pharmacological properties.

Properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-3-33-26(32)19(2)34-23-11-7-10-22-21(23)12-13-29(25(22)31)18-24(30)28-16-14-27(15-17-28)20-8-5-4-6-9-20/h4-13,19H,3,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULXFWLVRBMCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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